molecular formula C7H5Cl2FMg B6333969 3-Chloro-4-fluorobenzylmagnesium chloride, 0.25M in Diethyl Ether CAS No. 1114400-77-9

3-Chloro-4-fluorobenzylmagnesium chloride, 0.25M in Diethyl Ether

Cat. No. B6333969
CAS RN: 1114400-77-9
M. Wt: 203.32 g/mol
InChI Key: QKPXBIJNGSQZGU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluorobenzylmagnesium chloride, 0.25M in Diethyl Ether, is a reagent used in organic synthesis to make a variety of products. It is a highly reactive compound with a wide range of applications. 3-Chloro-4-fluorobenzylmagnesium chloride is a colorless, hygroscopic solid that is soluble in a variety of solvents. It is a strong Lewis acid that can be used to catalyze a variety of reactions. It is also a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

3-Chloro-4-fluorobenzylmagnesium chloride has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst for the synthesis of polymers, including polyurethanes and polystyrenes. In addition, it has been used as a reagent in the synthesis of heterocyclic compounds, including pyridines and quinolines.

Mechanism of Action

3-Chloro-4-fluorobenzylmagnesium chloride is a strong Lewis acid that can catalyze a variety of reactions. In the presence of a nucleophile, such as an amine, this reagent can act as a Lewis acid catalyst to form a new covalent bond. This reaction is known as a nucleophilic substitution reaction. This reaction is highly efficient and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
3-Chloro-4-fluorobenzylmagnesium chloride is not known to have any direct biochemical or physiological effects. However, compounds synthesized using this reagent may have biochemical or physiological effects. Therefore, it is important to research the compounds synthesized using this reagent to determine their biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-4-fluorobenzylmagnesium chloride in lab experiments include its high reactivity and its ability to catalyze a variety of reactions. It is also relatively inexpensive and easy to obtain. The main limitation of this reagent is its hygroscopicity, which can lead to contamination of the reaction mixture.

Future Directions

The future directions for 3-Chloro-4-fluorobenzylmagnesium chloride include further research into its use as a catalyst for the synthesis of polymers, heterocyclic compounds, and other compounds. In addition, further research is needed to determine the biochemical and physiological effects of compounds synthesized using this reagent. Finally, research should be conducted to develop improved methods for synthesizing this reagent, as well as methods for minimizing its hygroscopicity.

Synthesis Methods

3-Chloro-4-fluorobenzylmagnesium chloride can be synthesized by reacting 3-chloro-4-fluorobenzyl chloride with magnesium in diethyl ether. This reaction produces a colorless solution of 3-chloro-4-fluorobenzylmagnesium chloride in diethyl ether. The reaction is usually carried out at room temperature, but can be conducted at higher temperatures for faster reaction rates.

properties

IUPAC Name

magnesium;2-chloro-1-fluoro-4-methanidylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.ClH.Mg/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPXBIJNGSQZGU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)Cl.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorobenzylmagnesium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.